N'-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that features a brominated indole core and a dimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The bromination of the indole can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves the condensation of the brominated indole with 3,4-dimethoxybenzohydrazide under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the bromination step and the development of greener solvents and catalysts for the condensation reaction.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the dimethoxybenzohydrazide moiety can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
N-(2-Dimethylaminoethyl)indole: A compound with a similar indole core and dimethylamino group but lacking the bromine and benzohydrazide moieties.
Uniqueness
N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is unique due to its combination of a brominated indole core and a dimethoxybenzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H21BrN4O4 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21BrN4O4/c1-24(2)11-25-15-7-6-13(21)10-14(15)18(20(25)27)22-23-19(26)12-5-8-16(28-3)17(9-12)29-4/h5-10,27H,11H2,1-4H3 |
InChI Key |
LWXUWKJTBDRNNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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